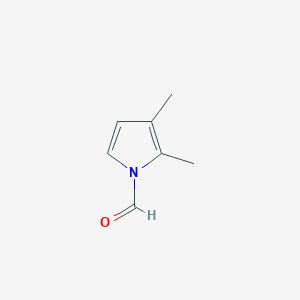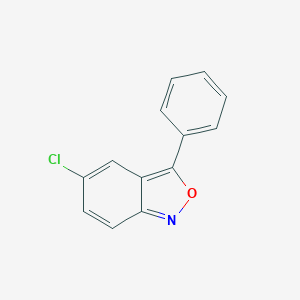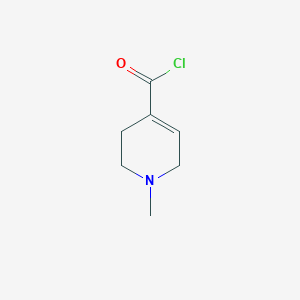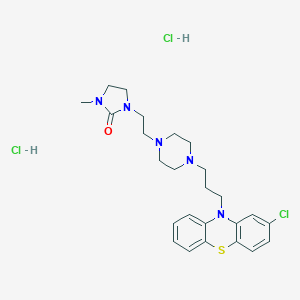
5-Chloro-4-(trifluoromethyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(trifluoromethyl)picolinic acid is a chemical compound with the molecular formula C7H3ClF3NO2 . It is used in various applications, including research.
Molecular Structure Analysis
The molecular structure of 5-Chloro-4-(trifluoromethyl)picolinic acid consists of a picolinic acid core with a chloro and trifluoromethyl group attached . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
5-Chloro-4-(trifluoromethyl)picolinic acid has a molecular weight of 225.55 g/mol. Additional physical and chemical properties can be found in databases like PubChem .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which include 5-Chloro-4-(trifluoromethyl)picolinic acid, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . Many candidates are currently undergoing clinical trials .
Synthesis of FDA-Approved Drugs
The trifluoromethyl group, which is present in 5-Chloro-4-(trifluoromethyl)picolinic acid, is a common feature in FDA-approved drugs . This group is incorporated into potential drug molecules for various diseases and disorders .
Herbicidal Activity
Compounds similar to 5-Chloro-4-(trifluoromethyl)picolinic acid, such as 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds, have been synthesized for their potent herbicidal activity .
Crystal Structure Analysis
The crystal structure of 5-Chloro-4-(trifluoromethyl)picolinic acid has been analyzed, confirming the position of the carboxylic acid group ortho to the pyridine nitrogen atom with the trifluoromethyl substituent situated para to the acid group on the aromatic ring .
Development of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals, including 5-Chloro-4-(trifluoromethyl)picolinic acid, is an important research topic due to the unique properties of fluorine and its effects on the biological activities and physical properties of compounds .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Chloro-4-(trifluoromethyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
5-Chloro-4-(trifluoromethyl)picolinic acid works by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
The compound’s interaction with ZFPs affects the biochemical pathways related to viral replication and packaging , as well as normal cell homeostatic functions
Pharmacokinetics
It is known that the compound is slightly soluble in water , which could impact its absorption and distribution within the body
Result of Action
The binding of 5-Chloro-4-(trifluoromethyl)picolinic acid to ZFPs leads to the inhibition of their function . This can disrupt viral replication and packaging, as well as normal cell homeostatic functions . The exact molecular and cellular effects of this action are likely to be complex and depend on the specific type of ZFP targeted.
Action Environment
The action, efficacy, and stability of 5-Chloro-4-(trifluoromethyl)picolinic acid can be influenced by various environmental factors. For instance, the compound’s solubility in water could affect its distribution within the body and its ability to reach its target sites Additionally, factors such as pH and temperature could potentially impact the compound’s stability and activity
properties
IUPAC Name |
5-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-2-12-5(6(13)14)1-3(4)7(9,10)11/h1-2H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUECDOBROYTMSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458359 |
Source


|
| Record name | 5-Chloro-4-(trifluoromethyl)picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-(trifluoromethyl)picolinic acid | |
CAS RN |
796090-31-8 |
Source


|
| Record name | 5-Chloro-4-(trifluoromethyl)picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



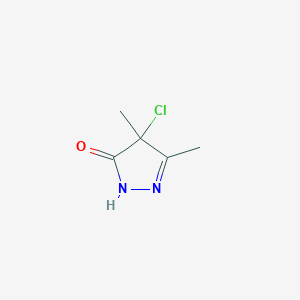


![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B48206.png)
